1-Benzyl-2,3,6-trimethylpiperidin-4-amine
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Overview
Description
1-Benzyl-2,3,6-trimethylpiperidin-4-amine is an organic compound with the molecular formula C15H24N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2,3,6-trimethylpiperidin-4-amine can be synthesized through several methods. One common approach involves the alkylation of 2,3,6-trimethylpiperidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2,3,6-trimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Benzyl chloride, sodium hydride, dimethylformamide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-2,3,6-trimethylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of 1-Benzyl-2,3,6-trimethylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction, metabolism, and gene expression .
Comparison with Similar Compounds
1-Benzylpiperidin-3-amine: Shares a similar piperidine core but differs in the position of the benzyl group.
2,3,6-Trimethylpiperidine: Lacks the benzyl group, making it less complex structurally.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Contains a different ring system but shares the benzyl substitution
Uniqueness: 1-Benzyl-2,3,6-trimethylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C15H24N2 |
---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
1-benzyl-2,3,6-trimethylpiperidin-4-amine |
InChI |
InChI=1S/C15H24N2/c1-11-9-15(16)12(2)13(3)17(11)10-14-7-5-4-6-8-14/h4-8,11-13,15H,9-10,16H2,1-3H3 |
InChI Key |
ZJJABKUGECYXQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C(N1CC2=CC=CC=C2)C)C)N |
Origin of Product |
United States |
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